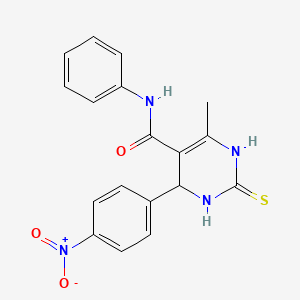
2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide, also known as DPAA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DPAA is a potent inhibitor of protein-protein interactions and has been shown to exhibit promising activity against a range of biological targets.
Wirkmechanismus
2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide exerts its biological activity by binding to the hydrophobic pockets of target proteins, thereby disrupting their interaction with other proteins. This mechanism of action is similar to that of small molecule inhibitors, but 2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide has the advantage of being a larger molecule that can interact with multiple sites on the target protein.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide has been shown to exhibit potent activity against a range of biological targets, including cancer cells, viruses, and bacteria. It has been reported to induce apoptosis in cancer cells by activating the p53 pathway, and to inhibit viral replication by disrupting protein-protein interactions essential for viral life cycle. 2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide has also been shown to inhibit bacterial biofilm formation, which is a major factor in antibiotic resistance.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide has several advantages as a tool for scientific research. It is a potent inhibitor of protein-protein interactions and can be used to study a wide range of biological targets. It is also relatively easy to synthesize and purify in large quantities. However, 2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide has some limitations as well. It has poor solubility in aqueous solutions, which can limit its use in certain experiments. It also has potential toxicity and may require careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the study of 2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide. One area of interest is the development of more potent and selective 2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide derivatives that can target specific protein-protein interactions. Another area of interest is the use of 2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide as a therapeutic agent for the treatment of cancer, viral infections, and bacterial infections. Finally, the development of new methods for the synthesis and purification of 2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide could improve its availability and reduce its cost.
Synthesemethoden
2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide is synthesized through a multistep reaction process that involves the condensation of 2,4-dichlorophenol with anthranilic acid, followed by acetylation with acetic anhydride. The final product is purified through column chromatography to obtain 2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide in high purity.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide has been widely used in scientific research as a tool to study protein-protein interactions. It has been shown to inhibit the interaction between the p53 tumor suppressor protein and its negative regulator MDM2, leading to the activation of the p53 pathway and induction of apoptosis in cancer cells. 2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide has also been reported to inhibit the interaction between the androgen receptor and its co-activator, resulting in the suppression of androgen-dependent prostate cancer cell growth.
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2NO4/c23-12-5-8-19(18(24)9-12)29-11-20(26)25-13-6-7-16-17(10-13)22(28)15-4-2-1-3-14(15)21(16)27/h1-10H,11H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDJOPXLDFENQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-furyl)-2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5214922.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5214935.png)
![2,4-dichloro-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol hydrochloride](/img/structure/B5214941.png)
![N-cyclopentyl-1,5-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-pyrazole-3-carboxamide](/img/structure/B5214946.png)
![N-isopropyl-N-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5214960.png)
![1-(2-chlorobenzyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5214973.png)



![1-isopropyl-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5215006.png)
![N-(2-methylphenyl)-N'-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B5215011.png)
![3-[(2-ethyl-1-piperidinyl)methyl]-2-methylbenzo[h]quinolin-4-ol](/img/structure/B5215013.png)
![2,6-dimethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]morpholine](/img/structure/B5215024.png)